3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one, also known as DFAP, is a synthetic organic compound with the molecular formula C6H10F2N2O21. It is a white powder with a purity of 99% or above1.
Synthesis Analysis
DFAP was first synthesized by the group of Alain Krief in 20111. However, the specific synthesis process is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of DFAP is represented by the formula C6H10F2N2O21. Unfortunately, the search results do not provide a detailed molecular structure analysis.
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving DFAP.Physical And Chemical Properties Analysis
DFAP is a white powder with a purity of 99% or above1. The search results do not provide further details on its physical and chemical properties.Safety And Hazards
The search results do not provide specific information on the safety and hazards associated with DFAP.
Future Directions
The search results do not provide specific information on the future directions of DFAP research or application.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNKRNQUWKBFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,3-difluoroazetidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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